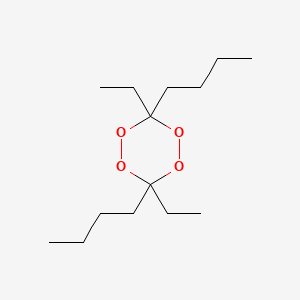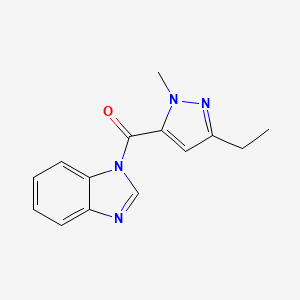
(2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone is an organic compound that features a unique structure combining an indanone moiety with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone typically involves the condensation of 2,3-dihydro-1H-inden-1-one with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and can be utilized in the development of new materials with unique properties .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It has been shown to exhibit inhibitory effects against certain bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have been investigated for their ability to interact with specific biological targets, such as enzymes and receptors, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique structure imparts desirable properties, such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydro-1H-inden-1-yl)(4-hydroxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(3-hydroxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone
Uniqueness
Compared to its analogs, (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone exhibits unique properties due to the position of the hydroxy group on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets, making it a compound of particular interest in various research fields .
Properties
CAS No. |
920508-15-2 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-1-yl-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H14O2/c17-15-8-4-3-7-14(15)16(18)13-10-9-11-5-1-2-6-12(11)13/h1-8,13,17H,9-10H2 |
InChI Key |
NQXDOWJJIFMGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)

![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)



![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)
